molecular formula C21H18N4O3 B12394904 Tubulin/HDAC-IN-1

Tubulin/HDAC-IN-1

Cat. No.: B12394904
M. Wt: 374.4 g/mol
InChI Key: QHXOKFICRLZQNX-JXMROGBWSA-N
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Description

Tubulin/HDAC-IN-1 is a compound that functions as a dual inhibitor for tubulin and histone deacetylase 8 (HDAC8). It achieves this by interacting with tubulin through CH/π interaction and with HDAC8 through hydrogen bond interaction. This compound effectively inhibits tubulin polymerization and selectively targets HDAC8 with an IC50 of 150 nM .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tubulin/HDAC-IN-1 involves the preparation of α-phthalimido-substituted chalcones-based hybrids. These compounds are synthesized and characterized by various spectroscopic techniques such as IR, 1H NMR, 13C NMR, mass spectroscopy, and X-ray analysis

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Tubulin/HDAC-IN-1 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pH levels, and solvent environments to ensure the desired reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

Tubulin/HDAC-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

Tubulin/HDAC-IN-1 exerts its effects by inhibiting tubulin polymerization and selectively targeting HDAC8. The compound interacts with tubulin through CH/π interaction and with HDAC8 through hydrogen bond interaction . This dual inhibition disrupts the normal function of tubulin and HDAC8, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the colchicine binding site in tubulin protein and the active site of HDAC8 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tubulin/HDAC-IN-1 is unique due to its dual inhibition properties, effectively targeting both tubulin polymerization and HDAC8 activity. This dual mechanism of action enhances its potential as an anticancer agent, providing a synergistic effect that is not commonly observed in single-target inhibitors.

Properties

Molecular Formula

C21H18N4O3

Molecular Weight

374.4 g/mol

IUPAC Name

(E)-3-[5-[(2-cyanoquinolin-4-yl)-methylamino]-2-methoxyphenyl]-N-hydroxyprop-2-enamide

InChI

InChI=1S/C21H18N4O3/c1-25(19-12-15(13-22)23-18-6-4-3-5-17(18)19)16-8-9-20(28-2)14(11-16)7-10-21(26)24-27/h3-12,27H,1-2H3,(H,24,26)/b10-7+

InChI Key

QHXOKFICRLZQNX-JXMROGBWSA-N

Isomeric SMILES

CN(C1=CC(=C(C=C1)OC)/C=C/C(=O)NO)C2=CC(=NC3=CC=CC=C32)C#N

Canonical SMILES

CN(C1=CC(=C(C=C1)OC)C=CC(=O)NO)C2=CC(=NC3=CC=CC=C32)C#N

Origin of Product

United States

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